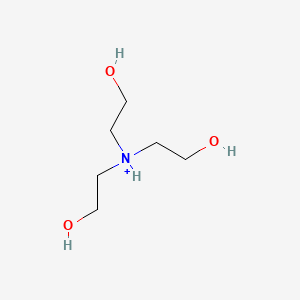

Triethanolammonium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H16NO3+ |

|---|---|

Molecular Weight |

150.2 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/p+1 |

InChI Key |

GSEJCLTVZPLZKY-UHFFFAOYSA-O |

SMILES |

C(CO)[NH+](CCO)CCO |

Canonical SMILES |

C(CO)[NH+](CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethanolammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triethanolammonium chloride, a tertiary amine salt with applications in various chemical and pharmaceutical contexts. The primary and most direct method for its preparation involves the acid-base neutralization reaction between triethanolamine and hydrochloric acid. This document details the experimental protocol for this synthesis, presents relevant physicochemical data in a structured format, and illustrates the reaction pathway.

Physicochemical Data

The following table summarizes key quantitative data for the reagents and the product involved in the synthesis of this compound chloride.

| Property | Triethanolamine | Hydrochloric Acid (concentrated) | This compound Chloride |

| Molecular Formula | C₆H₁₅NO₃ | HCl | C₆H₁₆ClNO₃ |

| Molecular Weight | 149.19 g/mol | 36.46 g/mol | 185.65 g/mol [1] |

| Appearance | Colorless, viscous liquid | Colorless to slightly yellow liquid | White crystalline solid[1] |

| Density | 1.124 g/cm³ at 20 °C | ~1.18 g/cm³ | - |

| Melting Point | 21.6 °C | - | ~177-180 °C |

| Boiling Point | 335.4 °C (decomposes) | - | - |

| Solubility in Water | Miscible | Miscible | Soluble |

| pKa of Conjugate Acid | 7.76 at 25 °C | - | - |

Synthesis of this compound Chloride

The synthesis of this compound chloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of triethanolamine, a weak base, accepts a proton from the strong acid, hydrochloric acid, to form the this compound cation and the chloride anion.

Reaction Pathway

The chemical equation for this reaction is:

N(CH₂CH₂OH)₃ + HCl → [HN(CH₂CH₂OH)₃]⁺Cl⁻

This reaction is an exothermic neutralization reaction.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of this compound chloride.

Materials:

-

Triethanolamine (C₆H₁₅NO₃)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Beakers and graduated cylinders

-

pH indicator paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of triethanolamine in a suitable solvent like methanol or ethanol. The reaction can also be performed in water. A 1:1 molar ratio between triethanolamine and hydrochloric acid is required for this reaction.

-

Acid Addition: Cool the flask in an ice bath to manage the exothermic nature of the reaction. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise from a dropping funnel while continuously stirring the solution. Monitor the pH of the reaction mixture to ensure it reaches a neutral or slightly acidic state.

-

Reaction Completion: After the addition of hydrochloric acid is complete, allow the reaction mixture to stir at room temperature for a designated period, typically ranging from 1 to 24 hours, to ensure the reaction goes to completion.

-

Isolation of the Product: The method of isolation depends on the solvent used.

-

If a volatile organic solvent (e.g., methanol, ethanol) is used: The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude this compound chloride salt.

-

If water is the solvent: The water can be removed by lyophilization (freeze-drying) or by careful heating under vacuum.

-

-

Purification by Recrystallization: To obtain a high-purity product, the crude this compound chloride should be recrystallized. A common method involves dissolving the crude product in a minimal amount of hot ethanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold diethyl ether to remove any residual solvent, and dried under vacuum.

Yield: The yield of the reaction can be optimized by careful control of the stoichiometry and reaction conditions. While specific yields are dependent on the exact protocol followed, high yields are generally expected for this type of acid-base reaction.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound chloride.

Caption: Workflow for the synthesis of this compound chloride.

The following diagram illustrates the chemical reaction pathway.

Caption: Reaction pathway for this compound chloride synthesis.

References

physical and chemical properties of triethanolammonium salts

An In-depth Technical Guide to the Physical and Chemical Properties of Triethanolammonium Salts

Introduction

This compound salts are a class of organic compounds formed from the acid-base neutralization reaction between triethanolamine (TEA), a tertiary amine and triol, and an acid.[1] The lone pair of electrons on the nitrogen atom of triethanolamine makes it a weak base, capable of accepting a proton to form the this compound cation.[1] These salts are of significant interest across various industries, particularly in pharmaceuticals and personal care products, due to their versatile properties. They function as surfactants, emulsifiers, pH buffering agents, and are instrumental in the formation of pharmaceutical salts to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).[2][3][4][5]

The formation of a salt can significantly alter a drug's properties, such as solubility, stability, and dissolution rate, which are critical for its therapeutic efficacy.[4][5][6] This guide provides a comprehensive overview of the core , detailed experimental protocols for their characterization, and their applications, tailored for researchers, scientists, and drug development professionals.

General Chemical Properties and Synthesis

Formation and Structure: this compound salts are synthesized through a proton transfer reaction, where the acidic proton from an inorganic or organic acid is transferred to the basic nitrogen atom of triethanolamine.[7][8] This results in an ionic complex comprising the this compound cation, [N(CH₂CH₂OH)₃H]⁺, and the corresponding anion of the acid.[9] In the solid state, many this compound salts exhibit a unique tricyclic structure known as a "protatrane," where the proton on the nitrogen is directed inward and forms intramolecular hydrogen bonds with the oxygen atoms of the hydroxyethyl groups.[9]

Caption: General synthesis of a this compound salt via proton transfer.

Physical Properties

The physical properties of this compound salts are highly dependent on the nature of the counter-anion.

Appearance and Melting Point: These salts can range from viscous, colorless to pale yellow liquids to white crystalline solids.[10][11] Their melting points vary significantly; for instance, triethanolamine hydrochloride is a crystalline solid with a melting point of 177-179 °C, whereas many salts formed with organic acids are classified as protic ionic liquids with melting points below 100 °C.[7][12]

Table 1: Physical Properties of Selected this compound Salts

| Salt Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|---|

| This compound Chloride | 637-39-8 | C₆H₁₆ClNO₃ | 185.65 | 177-179[12] | White crystalline powder[11][12] |

| Triethanolamine Lauryl Sulfate | 139-96-8 | C₁₈H₄₁NO₇S | 415.59 | Not specified | Viscous, yellow liquid[13] |

| This compound Salicylate | 2174-16-5 | C₁₃H₂₁NO₆ | 287.31 | Not specified | Not specified |

| This compound Octanoate | Not specified | C₁₄H₃₁NO₅ | 293.42 | Not specified | Colorless to pale yellow viscous liquid[10] |

| Triethylammonium Chloride | 554-68-7 | C₆H₁₆ClN | 137.65 | 255-258 | Powder |

Solubility: The solubility profile is governed by the amphiphilic nature of the salt. The this compound cation is hydrophilic due to its hydroxyl groups, while the anion can be either hydrophilic or lipophilic.[10] Triethanolamine itself is miscible with water, methanol, and acetone, but has low solubility in non-polar solvents like n-heptane.[14][15][16] Consequently, its salts are generally soluble in water and polar protic solvents.[10][17][18] For example, triethanolamine lauryl sulfate is soluble in water and functions as an effective surfactant.

Table 2: Solubility of Triethanolamine and its Salts

| Compound | Solvent | Temperature (°C) | Solubility |

|---|---|---|---|

| Triethanolamine | Water | 20 | Miscible[16] |

| Triethanolamine | Methanol | 25 | Miscible[15] |

| Triethanolamine | Acetone | 25 | Miscible[15] |

| Triethanolamine | Benzene | 25 | 4.2% (w/w)[14][15] |

| Triethanolamine | n-Heptane | 25 | <0.1%[14] |

| This compound Chloride | Water | 20 | Soluble[12] |

| Octanoic Acid Triethanolamine Salt | Polar Protic Solvents (e.g., Ethanol) | Ambient | Expected to be highly soluble[10] |

| Octanoic Acid Triethanolamine Salt | Non-polar Solvents (e.g., n-Heptane) | Ambient | Low solubility expected[10] |

pKa and pH: The pKa of the conjugate acid of triethanolamine is consistently reported to be around 7.76–7.8 at 25°C.[17][19][20] This value is crucial for buffer preparation. The pH of an aqueous solution of a this compound salt depends on the strength of the acid from which it was formed. A 0.1N aqueous solution of triethanolamine has a pH of about 10.5, while salts like triethylammonium chloride can have a pH around 5 in solution.[14][16]

Chemical Properties

Thermal Stability: Triethanolamine is the most thermally stable of the common ethanolamines.[21][22] Its decomposition typically begins at temperatures above 200°C.[22] The thermal stability of its salts is also a critical parameter. For instance, the thermal decomposition of octanoic acid triethanolamine salt begins at approximately 185°C and is complete by 300°C.[23] The decomposition of metalorganic complexes of TEA often proceeds in several steps, starting with the loss of the ethanol groups.[24]

Table 3: Thermal Decomposition Data

| Compound | Onset of Decomposition | Atmosphere | Reference |

|---|---|---|---|

| Triethanolamine (TEA) | > 200 °C | Not specified | [22] |

| Octanoic Acid Triethanolamine Salt | ~185 °C | Not specified | [23] |

| Cerium-TEA Complex | ~200 °C | Air and Nitrogen |[24] |

Reactivity and Surfactant Properties: this compound salts can undergo reactions typical of alcohols and amines. With higher fatty acids, they form water-soluble soaps that are excellent emulsifying agents.[16][17] Salts derived from long-chain fatty acids, such as triethanolamine lauryl sulfate (TLS), are widely used as anionic surfactants.[3][13] TLS is valued for its ability to create dense, creamy foam, its high solubility, and for being milder than its sodium salt counterpart, sodium lauryl sulfate (SLS).[25] It functions as a cleansing and foaming agent in numerous personal care products.[3]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of this compound salts.

Protocol 1: Determination of pKa by Potentiometric Titration This method is highly accurate for determining the pKa of weak bases like triethanolamine and its salts.[1]

-

Preparation: Prepare a standard solution of the this compound salt in deionized water. Prepare a standardized titrant solution of a strong acid, such as hydrochloric acid (HCl).

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration: Place a known volume of the salt solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the HCl titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the base has been neutralized.[1]

Caption: Experimental workflow for determining the pKa of a weak base.

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing a profile of its decomposition.[23]

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass.

-

Sample Preparation: Accurately weigh a small amount of the this compound salt sample (typically 5-10 mg) into a TGA pan.

-

Analysis: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: Record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (thermogram) to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass.

Protocol 3: Synthesis of this compound Salts This is a general procedure for synthesizing protic ionic liquids (PILs) from triethanolamine.[7][26]

-

Reaction Setup: In a round-bottom flask, dissolve a specific molar amount of triethanolamine in a suitable solvent (e.g., methanol) or use it neat.

-

Acid Addition: Slowly add an equimolar amount of the desired carboxylic or inorganic acid to the triethanolamine solution while stirring. The reaction is often exothermic and may require cooling.

-

Reaction Completion: Continue stirring the mixture at room temperature or with gentle heating for several hours to ensure the proton transfer reaction is complete.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Characterization: Characterize the resulting salt using techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.[7]

Applications in Drug Development

The ability to modify the properties of an API by forming a salt is a cornerstone of drug development.[4] An estimated 50% of all drugs are administered as salts to overcome suboptimal properties of the parent molecule.[4]

-

Improved Solubility and Bioavailability: For poorly water-soluble drugs (BCS Class II and IV), converting them to a salt form is a common strategy to increase aqueous solubility and dissolution rate, which can lead to enhanced oral bioavailability.[27]

-

Enhanced Stability: Salt formation can improve the chemical and physical stability of a drug, leading to a longer shelf life.[5]

-

pH Adjustment and Buffering: Triethanolamine and its salts are used as alkalizing agents and buffers in topical and injectable formulations to maintain a pH that ensures drug stability and minimizes irritation.[1][16]

-

Emulsification: In topical formulations like creams and lotions, this compound salts of fatty acids (soaps) are used as emulsifiers to create stable oil-in-water emulsions.[2][16]

Caption: Logical flow of improving drug properties via salt formation.

Conclusion

This compound salts are a versatile class of compounds with a wide range of tunable physical and chemical properties. Their roles as surfactants, emulsifiers, and buffering agents are well-established. For drug development professionals, the strategic use of triethanolamine to form salts provides a powerful tool to overcome challenges related to the solubility, stability, and bioavailability of active pharmaceutical ingredients. A thorough understanding of their properties, supported by robust analytical characterization, is essential for their effective application in modern pharmaceutical formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Articles [globalrx.com]

- 3. specialchem.com [specialchem.com]

- 4. pharmtech.com [pharmtech.com]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and properties of triethanolamine-based salts with mineral and organic acids as protic ionic liquids-MedSci.cn [medsci.cn]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. TRIETHANOLAMINE HYDROCHLORIDE | 637-39-8 [chemicalbook.com]

- 13. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]

- 14. Triethanolamine [drugfuture.com]

- 15. benchchem.com [benchchem.com]

- 16. phexcom.com [phexcom.com]

- 17. Triethanolamine | 102-71-6 [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Triethanolamine CAS#: 102-71-6 [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. en.psgraw.com [en.psgraw.com]

- 26. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the pKa of Protonated Triethanolamine and Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of protonated triethanolamine (TEA-H⁺) and detailed protocols for the preparation of triethanolamine (TEA) buffer solutions. Understanding the pKa of protonated triethanolamine is crucial for accurate pH control in various scientific applications, including pharmaceutical formulations, biological assays, and chemical syntheses.[1]

Core Concepts: pKa of Protonated Triethanolamine

Triethanolamine is a tertiary amine and a weak base that can accept a proton (H⁺) to form its conjugate acid, the protonated triethanolamine ion (TEA-H⁺). The pKa value refers to the negative logarithm of the acid dissociation constant (Ka) of this protonated form. A key principle in buffer preparation is that a buffer is most effective at a pH close to the pKa of its conjugate acid.[1] For triethanolamine, the effective buffering range is typically between pH 7.0 and 8.5.[2]

The equilibrium for the protonation of triethanolamine in water is as follows:

N(CH₂CH₂OH)₃ + H₂O ⇌ HN⁺(CH₂CH₂OH)₃ + OH⁻

The corresponding acid dissociation of the protonated form is:

HN⁺(CH₂CH₂OH)₃ + H₂O ⇌ N(CH₂CH₂OH)₃ + H₃O⁺

The pKa is the pH at which the concentrations of the protonated form (the acid, TEA-H⁺) and the unprotonated form (the base, TEA) are equal.[1]

Quantitative Data: pKa of Protonated Triethanolamine

The pKa of protonated triethanolamine is influenced by temperature.[1] The following table summarizes the reported pKa values at different temperatures.

| Temperature (°C) | pKa Value |

| 25 | 7.76 |

| 25 | 7.77 |

| Not Specified | 7.8 |

Data sourced from multiple references.[2][3][4][5][6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and common method for determining the pKa of weak acids and bases like triethanolamine.[1] The procedure involves titrating a solution of triethanolamine with a strong acid, such as hydrochloric acid (HCl), while monitoring the pH.[1]

Materials:

-

Triethanolamine solution of known concentration

-

Standardized strong acid titrant (e.g., 0.1 M HCl)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

Procedure:

-

Preparation: Place a known volume and concentration of triethanolamine solution in a beaker with a magnetic stir bar.

-

Titration: Begin stirring the solution at a constant speed. Record the initial pH. Add the strong acid titrant in small, precise increments from the buret.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[1]

-

Endpoint Determination: Continue the titration until a significant drop in pH is observed and the titration curve flattens in the acidic region.[1]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of the steepest inflection. The pKa is the pH at the half-equivalence point, where half of the triethanolamine has been neutralized.[1]

Preparation of a Triethanolamine Buffer Solution (e.g., 1 L of 0.1 M, pH 7.6)

This protocol describes the preparation of a triethanolamine buffer by combining the free base form of triethanolamine with a strong acid (HCl) to achieve the desired pH.

Materials:

-

Triethanolamine (liquid, reagent grade)

-

Hydrochloric acid (HCl), concentrated or a standardized solution (e.g., 1 M)

-

Deionized water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Graduated cylinders and beakers

-

Volumetric flask (1 L)

Procedure:

-

Calculate Molar Amount: For 1 L of a 0.1 M triethanolamine buffer, you will need 0.1 moles of triethanolamine. The molecular weight of triethanolamine is 149.19 g/mol . Therefore, you will need 14.92 g of triethanolamine.

-

Dissolve Triethanolamine: In a beaker containing approximately 800 mL of deionized water and a magnetic stir bar, carefully add the calculated amount of triethanolamine. Stir until completely dissolved.[2]

-

pH Adjustment: Place the calibrated pH electrode in the solution. Slowly add the HCl solution dropwise while continuously monitoring the pH.[2] Be cautious as this reaction can be exothermic.[2]

-

Final pH: Continue adding HCl until the pH of the solution reaches the desired value (e.g., pH 7.6).

-

Final Volume Adjustment: Transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Storage: Store the buffer solution at room temperature.[2]

Calculations using the Henderson-Hasselbalch Equation:

The Henderson-Hasselbalch equation can be used to determine the required ratio of the conjugate acid (TEA-H⁺) to the base (TEA) for a desired pH:

pH = pKa + log([TEA]/[TEA-H⁺])

For a target pH of 7.6 and a pKa of 7.8:

7.6 = 7.8 + log([TEA]/[TEA-H⁺]) -0.2 = log([TEA]/[TEA-H⁺]) 10⁻⁰.² = [TEA]/[TEA-H⁺] 0.631 = [TEA]/[TEA-H⁺]

This indicates that for every mole of TEA-H⁺, you need 0.631 moles of TEA. Since the total buffer concentration is 0.1 M:

[TEA] + [TEA-H⁺] = 0.1 M 0.631[TEA-H⁺] + [TEA-H⁺] = 0.1 M 1.631[TEA-H⁺] = 0.1 M [TEA-H⁺] = 0.0613 M

Therefore, you would need to add enough HCl to protonate 0.0613 moles of the initial 0.1 moles of triethanolamine.

Mandatory Visualizations

Caption: Workflow for the preparation of a triethanolamine buffer solution.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. How to Prepare a Triethanolamine Buffer Shown here is the structure of tr.. [askfilo.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. How to Prepare a Triethanolamine Buffer Shown here is the structure of tr.. [askfilo.com]

The Core Mechanism of Triethanolammonium Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of triethanolammonium-based surfactants. Triethanolamine, a tertiary amine and a triol, serves as a versatile hydrophilic head group for a variety of surfactants used across pharmaceutical, cosmetic, and industrial applications.[1] When combined with a hydrophobic tail, typically a fatty acid or a fatty alcohol derivative, it forms an amphiphilic molecule capable of reducing surface tension and self-assembling into micelles.[2] This document details the fundamental principles of their surfactant activity, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes their mechanism of action, particularly in the context of drug delivery.

Fundamental Mechanism of Surfactant Action

The primary mechanism of any surfactant, including those based on this compound, is driven by its amphiphilic nature. The molecule possesses a polar, hydrophilic (water-attracting) head group and a nonpolar, hydrophobic (water-repelling) tail.[3] In an aqueous environment, these molecules orient themselves at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interaction between their hydrophobic tails and water molecules. This adsorption at the interface disrupts the cohesive energy of water molecules, leading to a reduction in surface tension.[2]

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers spontaneously aggregate in the bulk solution to form micelles.[4] These are thermodynamically stable colloidal structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic this compound heads form a protective outer shell, interacting with the surrounding aqueous phase.[3] This process of micellization is crucial for the solubilization of poorly water-soluble substances, which can be encapsulated within the hydrophobic core of the micelles.[5]

The basic structure of a this compound surfactant is formed by the neutralization of a fatty acid with triethanolamine, resulting in a salt. For example, the reaction of octanoic acid with triethanolamine yields octanoic acid triethanolamine salt.[6]

Figure 1: Formation of a this compound surfactant.

Once formed and dispersed in an aqueous solution above the CMC, these surfactants assemble into micelles.

Figure 2: Micelle formation above the Critical Micelle Concentration (CMC).

Quantitative Surfactant Properties

| Surfactant Derivative | CMC (M) | Comments | Reference |

| Triethanolamine/2CAm13 Solution | 3.0 x 10⁻² | Two-headed amphiphile with a C13 chain in aqueous triethanolamine. | [7] |

| Triethanolamine/2CAm21 Solution | 1.7 x 10⁻⁴ | Two-headed amphiphile with a C21 chain in aqueous triethanolamine. | [7] |

| Sodium Octyl Sulfate | 0.13 | Structurally similar C8 anionic surfactant for comparison. | [4] |

| Sodium Dodecyl Sulfate (SDS) | 8.3 x 10⁻³ | Common anionic surfactant for comparison. | [4] |

Surface Tension: For aqueous solutions of triethanolamine itself (not the surfactant salt), the surface tension decreases with increasing concentration. This trend is nonlinear, with a more significant drop at lower concentrations.[8] The addition of a hydrophobic tail to form the surfactant salt would lead to a much more pronounced decrease in surface tension up to the CMC, after which the surface tension remains relatively constant.[4]

Hydrophilic-Lipophilic Balance (HLB): The HLB value predicts the surfactant properties of a molecule on a scale of 0 to 20, with lower values indicating more lipophilic character and higher values indicating more hydrophilic character.[9] While a specific HLB value for simple this compound salts is not readily published, studies on triethanolamine alkyl sulfates indicate that their foaming properties, which are related to HLB, behave similarly to their sodium alkyl sulfate counterparts.[10] The HLB value can be estimated using Griffin's method, which relates the molecular mass of the hydrophilic and lipophilic portions of the molecule.[9]

Mechanism in Drug Delivery: Membrane Interaction

In pharmaceutical sciences, this compound surfactants are utilized as excipients to solubilize poorly soluble drugs and enhance their delivery across biological membranes.[3][6] One of the key mechanisms for enhancing transdermal drug delivery is the interaction of the surfactant with the stratum corneum, the outermost layer of the skin.[11]

Surfactant monomers and micelles can fluidize the lipid lamellae of the stratum corneum, disrupting its highly ordered structure. This reversible increase in fluidity reduces the barrier function of the skin, allowing for enhanced permeation of the encapsulated drug.[11]

Recent studies on drug-loaded micelles suggest a "membrane-mediated pathway" for the release of hydrophobic drugs. Instead of the entire micelle being internalized by a cell, the micelle may first interact with the cell membrane. This interaction facilitates the direct transfer of the hydrophobic drug from the micelle's core into the lipid bilayer of the cell membrane, from where it can then diffuse into the cell.[12]

Figure 3: Membrane-mediated pathway for drug delivery from a micelle.

Experimental Protocols

The characterization of this compound surfactants relies on standard methodologies used for all surfactant types. Below are detailed protocols for determining the Critical Micelle Concentration.

CMC Determination by Surface Tension Measurement

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once micelles begin to form at the CMC, the concentration of free surfactant monomers in the solution remains relatively constant, and thus the surface tension also plateaus.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound surfactant in deionized water, well above the expected CMC.

-

Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature. Ensure the instrument is calibrated and the platinum ring or plate is thoroughly cleaned before each measurement.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The resulting plot will show two distinct linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.

Figure 4: Workflow for CMC determination by tensiometry.

CMC Determination by Conductivity Measurement

Principle: This method is suitable for ionic surfactants. The specific conductivity of the solution increases linearly with the concentration of the surfactant monomers. When micelles form, the mobility of the aggregated ions is lower than that of the free ions, causing a change in the slope of the conductivity versus concentration plot.

Methodology:

-

Solution Preparation: As with the surface tension method, prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature. Ensure the probe is rinsed with deionized water and then with the sample solution before each measurement.

-

Data Plotting: Plot the specific conductivity against the surfactant concentration.

-

CMC Determination: The plot will exhibit two linear portions with different slopes. The point of intersection of these lines corresponds to the CMC.

Micelle Characterization by Dynamic Light Scattering (DLS)

Principle: DLS is used to determine the size distribution of particles in a suspension, such as micelles. The technique measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The hydrodynamic diameter of the micelles can be calculated from these fluctuations using the Stokes-Einstein equation. DLS can also be used to infer the CMC by observing the concentration at which a significant increase in scattered light intensity occurs, indicating the formation of larger micellar aggregates from smaller monomers.

Methodology:

-

Sample Preparation: Prepare a series of surfactant solutions at various concentrations, spanning the expected CMC.

-

Filtration: Filter all solutions using a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

-

Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Input the correct solvent viscosity and refractive index for the experimental temperature.

-

Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the size distribution and scattered light intensity.

-

Data Analysis: Analyze the hydrodynamic diameter of the micelles at concentrations above the CMC. To determine the CMC, plot the scattered light intensity versus surfactant concentration. The CMC is identified as the concentration at which a sharp increase in intensity is observed.

References

- 1. acce.beu.edu.az [acce.beu.edu.az]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Octanoic acid triethanolamine salt | 22919-56-8 | Benchchem [benchchem.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Release of hydrophobic molecules from polymer micelles into cell membr" by Hongtao Chen, Sungwon Kim et al. [docs.lib.purdue.edu]

Triethanolammonium Salts as Phase Transfer Catalysts: A Technical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the role of triethanolammonium salts as phase transfer catalysts (PTCs) in organic synthesis. Despite the widespread use of quaternary ammonium salts in phase transfer catalysis, a comprehensive review of the scientific literature reveals that This compound salts are not commonly employed as phase transfer catalysts for typical applications such as nucleophilic substitution, oxidation, or reduction reactions. Their inherent properties, including high hydrophilicity and the presence of reactive hydroxyl groups, likely limit their efficacy in traditional biphasic systems. This document provides a detailed overview of the principles of phase transfer catalysis, discusses the established chemical applications of triethanolamine and its salts, and examines the limited and specialized instances where structurally related alkanolammonium salts have been used in a catalytic capacity.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, often a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed.[1][3] This technique offers numerous advantages, including the use of inexpensive inorganic reagents, milder reaction conditions, and often, the elimination of the need for anhydrous or expensive polar aprotic solvents.[2][4]

The general mechanism for phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) in a liquid-liquid system is depicted below. An aqueous anion (Y⁻) is transported into the organic phase by the catalyst, where it can then react with an organic substrate (RX).

The General Mechanism of Phase Transfer Catalysis

The catalytic cycle in phase transfer catalysis can be broken down into several key steps. The following diagram illustrates the widely accepted mechanism for a nucleophilic substitution reaction.

References

Spectroscopic Analysis of Triethanolammonium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of triethanolammonium compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a fundamental understanding of the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to this class of compounds.

Introduction to this compound Compounds

Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile molecule in various industrial and pharmaceutical applications.[1][2] When protonated, it forms this compound cations, which are the subject of this guide. These compounds are utilized as buffers, emulsifiers, and in the synthesis of various derivatives and materials.[1][2] Spectroscopic analysis is crucial for the structural elucidation, quantification, and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative NMR Data

The chemical shifts in NMR are sensitive to the molecular structure and the solvent used. Below are typical chemical shift ranges for triethanolamine and its protonated form.

| Nucleus | Functional Group | Chemical Shift (δ) ppm | Solvent |

| ¹H | N-CH ₂ | 3.3 - 3.9 | D₂O |

| ¹H | CH ₂-OH | 3.9 - 4.0 | D₂O |

| ¹³C | C H₂-N | ~58.1 | D₂O |

| ¹³C | C H₂-OH | ~58.2 | D₂O |

Note: Chemical shifts can vary depending on the specific counter-ion, concentration, and pH of the solution.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a this compound compound.

Materials:

-

This compound salt (e.g., this compound chloride)

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound salt in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, a small number of scans (e.g., 8-16) is sufficient.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound compounds, key vibrational modes include those of the O-H, N-H⁺, C-N, and C-O bonds.

Quantitative IR Data

The table below summarizes the characteristic infrared absorption frequencies for this compound salts.

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3500 | Broad, Strong |

| N-H⁺ Stretch | Ammonium | 2400 - 2800 | Broad, Strong |

| C-H Stretch | Alkane | 2850 - 2960 | Medium to Strong |

| N-H⁺ Bend | Ammonium | 1560 - 1620 | Medium |

| C-N Stretch | Amine | 1020 - 1250 | Medium to Weak |

| C-O Stretch | Alcohol | 1000 - 1260 | Strong |

Note: The N-H⁺ stretching and bending vibrations are characteristic features of the protonated amine. The broadness of the O-H and N-H⁺ stretches is due to hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of a solid this compound compound.

Materials:

-

This compound salt (solid)

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound salt with approximately 100-200 mg of dry KBr in a mortar.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Place the empty sample holder (or a pure KBr pellet) in the spectrometer.

-

Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups using a correlation table.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Quantitative MS Data

For this compound compounds, electrospray ionization (ESI) is a common technique, which typically produces the protonated molecular ion [M+H]⁺. The fragmentation of the this compound cation is characterized by the loss of neutral molecules.

| Ion | m/z | Description |

| [C₆H₁₆NO₃]⁺ | 150.1 | This compound cation |

| [C₄H₁₀NO₂]⁺ | 104.1 | Loss of C₂H₄O (ethylene oxide) |

| [C₂H₈NO]⁺ | 62.1 | Loss of two C₂H₄O molecules |

Note: The exact fragmentation pattern can be influenced by the collision energy in tandem MS experiments.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of a this compound compound using ESI-MS.

Materials:

-

This compound salt

-

Solvent (e.g., methanol, acetonitrile, water)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound salt (typically in the low µg/mL to ng/mL range) in a suitable solvent.[4] The solvent should be compatible with the ESI source.

-

Acidifying the solution slightly with formic acid can sometimes improve ionization efficiency for positive ion mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

-

Set the mass analyzer to scan a relevant m/z range.

-

-

Sample Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

If structural information is desired, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., m/z 150.1) and inducing fragmentation.

-

-

Data Analysis:

-

Identify the molecular ion and any significant fragment ions.

-

Correlate the observed fragments with the structure of the this compound cation.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While triethanolamine itself does not have strong chromophores for significant absorption in the near-UV and visible regions, it exhibits absorption in the far-UV region.[5] The formation of complexes or derivatives can lead to shifts in the absorption maxima.

Quantitative UV-Vis Data

| Compound | λmax (nm) | Solvent |

| Triethanolamine | ~200 | Not specified |

Note: The UV-Vis spectrum of this compound salts is often dominated by the absorbance of the counter-ion if it contains a chromophore.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of a this compound compound.

Materials:

-

This compound salt

-

Solvent (e.g., water, ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound salt in a suitable solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse and fill a quartz cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If performing quantitative analysis, use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of silver nanoparticles where triethanolamine acts as both a reducing and capping agent. This process can be monitored using the spectroscopic techniques described in this guide.

Caption: Workflow for the synthesis and spectroscopic characterization of silver nanoparticles using triethanolamine.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Triethanolammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of triethanolammonium chloride (TEA-HCl). Due to the limited availability of direct experimental studies on this specific salt, this document synthesizes information from analogous tertiary amine hydrochlorides and the parent compound, triethanolamine (TEA), to present a scientifically grounded analysis. This guide covers the anticipated thermal degradation pathway, potential decomposition products, and detailed experimental protocols for conducting thorough thermal analysis. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to enable researchers to generate precise and reproducible data. Visualizations of the proposed decomposition pathway and experimental workflows are included to facilitate a clear understanding of the process.

Introduction

This compound chloride, the hydrochloride salt of triethanolamine, is a tertiary amino compound utilized in various industrial and pharmaceutical applications. Its properties as a surfactant, pH buffer, and emulsifier make it a valuable excipient in drug formulations and a component in chemical synthesis.[1][2][3] A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safety during manufacturing, establishing appropriate storage conditions, and optimizing formulation processes where elevated temperatures may be encountered.

Thermal decomposition can lead to the generation of volatile and potentially hazardous byproducts. Therefore, a detailed analysis of this process is a crucial aspect of chemical process safety, drug development, and regulatory compliance. This guide aims to provide a foundational understanding of the thermal behavior of this compound chloride.

Physicochemical Properties of this compound Chloride

A summary of the key physicochemical properties of this compound chloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference |

| CAS Number | 637-39-8 | [4] |

| Molecular Formula | C₆H₁₆ClNO₃ | [1] |

| Molecular Weight | 185.65 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 177-179 °C | [5] |

| Solubility | Soluble in water | [3] |

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of analogous tertiary amine hydrochlorides and triethanolamine, a multi-stage decomposition pathway for this compound chloride is proposed. The decomposition is expected to initiate with dehydrochlorination, followed by the degradation of the resulting triethanolamine.

Stage 1: Dehydrochlorination

The initial stage of thermal decomposition is anticipated to be the loss of hydrogen chloride (HCl), liberating the free base, triethanolamine. This is a common decomposition route for amine hydrochlorides.

(HOCH₂CH₂)₃NH⁺Cl⁻(s) → (HOCH₂CH₂)₃N(l) + HCl(g)

This process is likely to be endothermic and will be observable by both TGA, as a mass loss corresponding to the mass of HCl, and DSC, as an endothermic event.

Stage 2: Decomposition of Triethanolamine

Following dehydrochlorination, the resulting triethanolamine will undergo further decomposition at higher temperatures. Studies on triethanolamine indicate it is the most thermally stable of the ethanolamines.[6] Its decomposition is complex and can proceed through various competing pathways, including dehydration, C-N bond cleavage, and C-C bond cleavage.

Potential decomposition products from this stage include:

-

Water (H₂O): From the dehydration of the ethanol side chains.

-

Ammonia (NH₃): From the cleavage of the C-N bonds.

-

Ethanolamines: Diethanolamine and monoethanolamine from the stepwise loss of hydroxyethyl groups.

-

Aldehydes: Formaldehyde and acetaldehyde from the oxidation and cleavage of the ethanol side chains.

-

Other smaller organic molecules: Resulting from further fragmentation.

-

Oxides of Carbon (CO, CO₂) and Nitrogen (NOx): Especially in the presence of an oxidizing atmosphere.[7]

The following Graphviz diagram illustrates the proposed primary decomposition pathway.

Caption: Proposed two-stage thermal decomposition pathway of this compound chloride.

Quantitative Thermal Analysis Data (Illustrative)

Table 2: Illustrative TGA-DSC Data for the Thermal Decomposition of this compound Chloride

| Parameter | Stage 1 (Dehydrochlorination) | Stage 2 (TEA Decomposition) |

| Temperature Range (°C) | 180 - 250 | 250 - 400 |

| Peak Temperature (°C) (DTG/DSC) | ~ 220 | ~ 330 |

| Mass Loss (%) | ~ 19.7% (corresponding to HCl) | Variable, depending on atmosphere |

| DSC Event | Endothermic | Complex (endo- and exothermic) |

Detailed Experimental Protocols

To facilitate the investigation of the thermal decomposition of this compound chloride, detailed protocols for key analytical techniques are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a simultaneous TGA-DSC experiment to determine the temperature and mass loss associated with decomposition events and the corresponding thermal effects.

Experimental Workflow for TGA-DSC Analysis

Caption: Workflow for TGA-DSC analysis of this compound chloride.

Methodology:

-

Instrument: A calibrated simultaneous TGA-DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound chloride into an appropriate crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or dry air at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Record mass loss, derivative mass loss (DTG), heat flow (DSC), and temperature.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of decomposition from the DTG and DSC curves.

-

Quantify the percentage mass loss for each decomposition stage from the TGA curve.

-

Calculate the enthalpy changes (ΔH) for thermal events from the DSC peak areas.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is designed to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound chloride.

Experimental Workflow for Py-GC-MS Analysis

Caption: Workflow for Py-GC-MS analysis of this compound chloride.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound chloride into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform pyrolyses at different temperatures (e.g., 250 °C, 350 °C, and 500 °C) to investigate the evolution of different products with temperature.

-

Pyrolysis Time: 10 seconds.

-

Interface Temperature: 280 °C.

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 30-500 amu.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound chloride for researchers, scientists, and drug development professionals. While direct experimental data is scarce, the proposed decomposition pathway, based on analogous compounds, suggests a two-stage process initiated by dehydrochlorination. The provided experimental protocols for TGA-DSC and Py-GC-MS offer a robust framework for obtaining the necessary quantitative data to fully characterize the thermal stability and decomposition products of this compound. Such data is essential for ensuring the safety and quality of products and processes involving this compound chloride. Further experimental investigation is highly recommended to validate and refine the information presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. ThermoML:J. Chem. Eng. Data 2007, 52, 2, 491-498 [trc.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. restservice.epri.com [restservice.epri.com]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Triethanolammonium Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the formation of micelles from triethanolammonium-based surfactants. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed insights into the physicochemical properties, experimental characterization, and potential applications of these versatile self-assembling systems.

Introduction to this compound Surfactants and Micellization

This compound salts are a class of cationic surfactants formed by the neutralization of a fatty acid with triethanolamine (TEA).[1][2] These amphiphilic molecules possess a hydrophilic headgroup, composed of the this compound cation, and a hydrophobic tail, typically a long-chain alkyl group from the fatty acid.[1] This dual nature is the driving force behind their self-assembly in aqueous solutions into organized structures known as micelles.[1]

Micellization is a spontaneous process that occurs above a certain surfactant concentration, known as the Critical Micelle Concentration (CMC).[3] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process is primarily driven by the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules from around the hydrophobic chains. The hydrophilic headgroups remain exposed to the aqueous environment, forming the outer corona of the micelle, while the hydrophobic tails are sequestered in the micelle's core.

Physicochemical Properties of this compound Micelles

The formation and properties of this compound micelles are influenced by several factors, including the molecular structure of the surfactant, temperature, and the composition of the aqueous medium.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that characterizes the efficiency of a surfactant in forming micelles. A lower CMC value indicates a greater tendency for the surfactant to self-assemble. For this compound-based surfactants, the CMC is primarily influenced by the length of the hydrophobic alkyl chain.

Table 1: Critical Micelle Concentration (CMC) of this compound-Based Surfactants

| Surfactant Name | Alkyl Chain | CMC (mol/L) | Temperature (°C) | Method |

| Triethanolamine Monolaurate Ester | C12 | ~2.6 x 10-6 (0.91 µg/mL) | 25 | Surface Tension |

Thermodynamics of Micellization

The spontaneity of micelle formation can be described by the change in Gibbs free energy (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the following equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many cationic surfactants, the micellization process is entropy-driven at lower temperatures, with the positive ΔS°mic arising from the hydrophobic effect.[4] The enthalpy of micellization can be endothermic or exothermic depending on the specific surfactant and temperature.[4] The thermodynamic parameters of micellization for this compound-based surfactants can be determined experimentally by measuring the CMC at different temperatures.

Table 2: Thermodynamic Parameters of Micellization for Cationic Surfactants (Illustrative)

| Surfactant | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (K) |

| Dodecyltrimethylammonium Bromide (DTAB) | -28.5 | -1.2 | 27.3 | 298 |

| Tetradecyltrimethylammonium Bromide (TTAB) | -33.1 | -5.4 | 27.7 | 298 |

| Cetyltrimethylammonium Bromide (CTAB) | -37.7 | -9.6 | 28.1 | 298 |

Note: This table provides illustrative data for common cationic surfactants to demonstrate general trends. Specific thermodynamic data for a homologous series of this compound surfactants is a subject for further experimental investigation.

Aggregation Number

The aggregation number (Nagg) refers to the average number of surfactant monomers that constitute a single micelle. This parameter influences the size and solubilization capacity of the micelles. The aggregation number can be determined using techniques such as fluorescence quenching or light scattering.

Experimental Protocols for Characterization

The characterization of this compound micelle formation involves several key experimental techniques. Detailed methodologies for the most common approaches are provided below.

Determination of Critical Micelle Concentration (CMC)

3.1.1. Surface Tensiometry

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the surface is saturated, the formation of micelles in the bulk phase leads to a plateau in the surface tension versus concentration plot. The concentration at the inflection point is the CMC.

-

Methodology:

-

Prepare a stock solution of the this compound surfactant in deionized water.

-

Create a series of dilutions of the stock solution with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

3.1.2. Conductivity Measurement

-

Principle: For ionic surfactants like this compound salts, the molar conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the individual surfactant and counter-ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.

-

Methodology:

-

Prepare a series of aqueous solutions of the this compound surfactant of known concentrations.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The CMC is the concentration at which the break in the plot occurs.

-

3.1.3. Fluorescence Spectroscopy using a Pyrene Probe

-

Principle: The fluorescence emission spectrum of a hydrophobic probe molecule, such as pyrene, is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the intensity ratio of certain vibronic bands in its fluorescence spectrum (the I1/I3 ratio).

-

Methodology:

-

Prepare a series of surfactant solutions of varying concentrations.

-

Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each surfactant solution. The final pyrene concentration should be very low (e.g., 10-6 M) to avoid excimer formation.

-

Allow the solvent to evaporate.

-

Record the fluorescence emission spectrum of each sample (excitation typically around 335 nm).

-

Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

-

A sigmoidal decrease in the I1/I3 ratio will be observed. The CMC is determined from the midpoint of this transition.

-

Visualizations

Molecular Structure and Micelle Formation

Caption: Molecular structure of a this compound surfactant and its self-assembly into a micelle.

Experimental Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Logical Relationship of Factors Affecting Micellization

Caption: Key factors influencing the critical micelle concentration (CMC) of this compound surfactants.

Applications in Drug Development

The unique properties of this compound micelles make them attractive for various applications in drug development and formulation. Their ability to encapsulate poorly water-soluble drugs within their hydrophobic core can significantly enhance drug solubility and bioavailability. Furthermore, the nanosized nature of these micelles can lead to improved drug delivery to target tissues through mechanisms such as the enhanced permeability and retention (EPR) effect in cancer therapy. The surface of these micelles can also be functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.

Conclusion

This technical guide has provided a detailed overview of the formation and characterization of this compound micelles. Understanding the fundamental principles of micellization, the factors influencing their properties, and the experimental techniques for their analysis is crucial for the rational design and development of novel drug delivery systems. The versatility and favorable physicochemical properties of this compound-based surfactants position them as promising candidates for a wide range of pharmaceutical applications. Further research into the specific properties of homologous series of these surfactants will undoubtedly expand their utility in the field of drug development.

References

Methodological & Application

Application Notes and Protocols: Triethanolammonium Salts as Versatile Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of triethanolammonium-based catalysts in various organic transformations. These catalysts, often utilized as ionic liquids or in conjunction with other reagents, offer green, efficient, and cost-effective alternatives to traditional catalytic systems. The following sections detail their application in palladium-catalyzed cross-coupling reactions, multicomponent reactions for the synthesis of heterocyclic scaffolds, and esterification reactions.

Palladium-Catalyzed Heck Reaction using this compound Acetate

This compound acetate ([TEA][OAc]) serves as a multifunctional ionic liquid in the palladium-catalyzed Heck reaction, acting as the reaction medium, base, and a ligand for the palladium catalyst. This approach offers a greener alternative to traditional methods that often employ volatile organic solvents and phosphine ligands.

Data Presentation

Table 1: Palladium-Catalyzed Heck Reaction of Aryl Halides with Alkenes using this compound Acetate. [1]

| Entry | Aryl Halide | Alkene | Reaction Time (h) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | 12 | 93 |

| 2 | Bromobenzene | Methyl acrylate | 14 | 90 |

| 3 | Iodobenzene | Ethyl acrylate | 12 | 93 |

| 4 | Bromobenzene | Ethyl acrylate | 14 | 91 |

| 5 | Iodobenzene | Butyl acrylate | 12 | 93 |

| 6 | Bromobenzene | Butyl acrylate | 14 | 90 |

Reaction Conditions: Aryl halide (1 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), this compound acetate (2 mL), 100 °C.

Experimental Protocol: General Procedure for the Heck Reaction

-

To a round-bottom flask, add palladium(II) acetate (0.02 mmol), the aryl halide (1 mmol), the alkene (1.5 mmol), and this compound acetate (2 mL).

-

The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Logical Relationship Diagram

Caption: Workflow for the Heck Reaction.

Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) is an efficient catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This method is characterized by its operational simplicity, high yields, and solvent-free conditions.

Data Presentation

Table 2: Synthesis of Fused Pyridine Derivatives using [Et₃NH][HSO₄].

| Entry | Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Product | Time (min) | Yield (%) |

| 1 | 4-Cl-C₆H₄CHO | PhCOCH₂CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4a | 30 | 94 |

| 2 | 4-MeO-C₆H₄CHO | PhCOCH₂CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4b | 35 | 92 |

| 3 | 4-NO₂-C₆H₄CHO | PhCOCH₂CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4c | 40 | 90 |

| 4 | 4-Cl-C₆H₄CHO | MeCOCH₂CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4d | 30 | 93 |

| 5 | 4-Cl-C₆H₄CHO | PhCOCH₂CN | 6-amino-1,3-dimethyluracil | 4e | 35 | 95 |

| 6 | 4-MeO-C₆H₄CHO | PhCOCH₂CN | 6-amino-1,3-dimethyluracil | 4f | 40 | 93 |

Experimental Protocol: General Procedure for the Synthesis of Fused Pyridine Derivatives

-

In a round-bottom flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), and triethylammonium hydrogen sulfate (1 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the amino heterocycle (1 mmol) to the reaction mixture.

-

Heat the mixture with stirring at 60 °C for the time specified in Table 2.

-

As the reaction proceeds, the mixture will solidify.

-

After cooling to room temperature, wash the solid product with water and then ethanol to obtain the pure product.

Signaling Pathway Diagram

Caption: Proposed reaction pathway.

One-Pot Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones

Triethanolamine is an effective and environmentally friendly catalyst for the one-pot, three-component synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones in water under ultrasound irradiation.[2] This method offers high yields and a simple work-up procedure.

Data Presentation

Table 3: Triethanolamine-Catalyzed Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones. [2]

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |

| 1 | C₆H₅CHO | 10 | 95 |

| 2 | 4-Cl-C₆H₄CHO | 12 | 96 |

| 3 | 4-MeO-C₆H₄CHO | 15 | 92 |

| 4 | 4-NO₂-C₆H₄CHO | 10 | 98 |

| 5 | 3-NO₂-C₆H₄CHO | 12 | 97 |

| 6 | 2-Cl-C₆H₄CHO | 15 | 93 |

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), maleic hydrazide (1 mmol), triethanolamine (10 mol%), water (5 mL), ultrasound irradiation.

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones

-

In a flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), maleic hydrazide (1 mmol), and triethanolamine (0.1 mmol) in water (5 mL).

-

Place the flask in an ultrasonic bath and irradiate at room temperature for the time indicated in Table 3.

-

Monitor the reaction by TLC.

-

Upon completion, the solid product is collected by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to afford the pure product.

Experimental Workflow Diagram

Caption: Synthesis workflow.

Fischer Esterification using Triethylammonium Hydrogen Sulfate

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) can be used as an effective and recyclable ionic liquid catalyst for the Fischer esterification of various carboxylic acids with alcohols.[3] This method avoids the use of corrosive mineral acids and simplifies product isolation.

Data Presentation

Table 4: Fischer Esterification Catalyzed by [Et₃NH][HSO₄]. [3]

| Entry | Carboxylic Acid | Alcohol | Time (h) | Yield (%) |

| 1 | Acetic acid | 1-Butanol | 4 | 97 |

| 2 | Acetic acid | 1-Octanol | 4 | 98 |

| 3 | Acetic acid | 1-Dodecanol | 4 | 99 |

| 4 | Butyric acid | 1-Butanol | 4 | 99 |

| 5 | Octanoic acid | 1-Butanol | 4 | 94 |

| 6 | Benzoic acid | 1-Butanol | 4 | 56 |

Reaction Conditions: Carboxylic acid (10 mmol), alcohol (20 mmol), [Et₃NH][HSO₄] (1 g), 90 °C, under nitrogen.

Experimental Protocol: General Procedure for Fischer Esterification

-

In a round-bottom flask, mix the carboxylic acid (10 mmol), alcohol (20 mmol), and triethylammonium hydrogen sulfate (1 g).

-

Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 4 hours.

-

After cooling to room temperature, the ester phase separates from the ionic liquid phase.

-

Decant the upper ester layer.

-

The ionic liquid layer can be washed with diethyl ether and reused after drying under vacuum.

-

The crude ester can be purified by distillation if necessary.

Logical Relationship Diagram

Caption: Esterification and catalyst recycling.

References

- 1. researchgate.net [researchgate.net]

- 2. Triethanolamine as an inexpensive and efficient catalyst for the green synthesis of novel 1H-pyrazolo[1,2-a]pyridazine-5,8-diones under ultrasound irradiation in water and their antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

Application Notes and Protocols: Triethanolammonium Chloride in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolammonium chloride, a quaternary ammonium salt, is emerging as a versatile reagent in the synthesis of metallic and metal oxide nanoparticles. Its unique properties allow it to function as a stabilizing agent, a shape-directing agent, and a pH buffer during the formation of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound chloride in nanoparticle synthesis, with a focus on applications in drug delivery.

This compound chloride offers several advantages in nanoparticle synthesis. The this compound cation can adsorb onto the surface of forming nanoparticles, providing electrostatic stabilization and preventing aggregation.[1][2] The presence of hydroxyl groups in its structure can further contribute to stability through steric hindrance and can also serve as sites for further functionalization. The chloride anion can influence the growth kinetics and final morphology of the nanoparticles.[3] The buffering capacity of the triethanolamine moiety helps in maintaining a stable pH, which is crucial for controlling the size and shape of the nanoparticles.[4]

Mechanism of Action